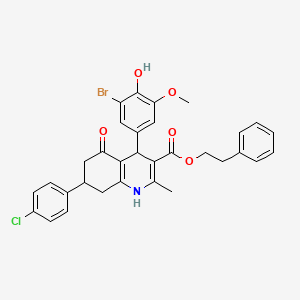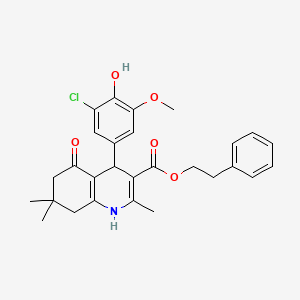![molecular formula C13H10FN3O B11687807 4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11687807.png)
4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and pyridine-3-carbaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process . The reaction mixture is usually refluxed for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide involves its interaction with molecular targets through the imine group. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base structure allows for electron delocalization, enhancing its reactivity and interaction with various molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N’-[(E)-2-pyridinylmethylidene]benzohydrazide
- 4-fluoro-N’-[(E)-4-pyridinylmethylidene]benzohydrazide
- 4-fluoro-N’-[(E)-1-(2-hydroxyphenyl)propylidene]benzohydrazide
Uniqueness
4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is unique due to its specific structural configuration, which includes a planar pyridine ring and a fluorobenzene ring.
Propiedades
Fórmula molecular |
C13H10FN3O |
|---|---|
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
4-fluoro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10FN3O/c14-12-5-3-11(4-6-12)13(18)17-16-9-10-2-1-7-15-8-10/h1-9H,(H,17,18)/b16-9+ |
Clave InChI |
QMBFOYDNLPUECS-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(C=C2)F |
Solubilidad |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11687734.png)
![2-{(Z)-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B11687735.png)
![Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687740.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide](/img/structure/B11687746.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11687749.png)
![ethyl {[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11687750.png)


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11687773.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11687781.png)

![1,3-Dimethyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11687795.png)
![6-methyl-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11687797.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B11687802.png)
